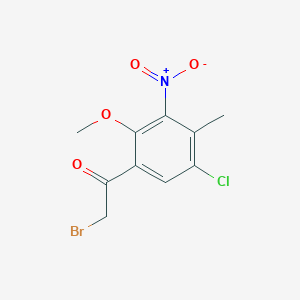

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO4/c1-5-7(12)3-6(8(14)4-11)10(17-2)9(5)13(15)16/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJQMHKVHNQGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of 1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.

Reduction: Formation of amino derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone exhibits notable biological activities. Some of the key findings include:

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug development.

Synthesis and Characterization

The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves multiple steps that require careful optimization to achieve high yields and purity. Common methods include electrophilic aromatic substitution and nucleophilic reactions involving halogenated compounds . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Applications in Research

The compound has found applications in various research fields, including:

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is being explored for its potential as a lead compound in drug discovery. Its unique structure may allow for modifications that enhance biological activity or reduce toxicity.

Agricultural Chemistry

Due to its antimicrobial properties, this compound could be investigated for use as a pesticide or fungicide in agricultural applications. Studies on its efficacy against plant pathogens are needed to evaluate its potential.

Material Science

The unique chemical properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone depends on the specific application and the target molecule it interacts with. In biological systems, it may act by interacting with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

- CAS Number : 685892-19-7

- Molecular Formula: C₁₀H₉BrClNO₄

- Structure : Features a phenyl ring substituted with chlorine (position 5), methoxy (position 2), methyl (position 4), and nitro (position 3) groups, with a bromoethylketone moiety at position 1.

Key Characteristics :

- The compound is a brominated aromatic ketone with multiple electron-withdrawing (NO₂, Cl) and electron-donating (OCH₃, CH₃) groups, making it a versatile intermediate in organic synthesis.

- Its steric and electronic properties are tailored for applications in pharmaceuticals and agrochemicals, particularly in nucleophilic substitution or coupling reactions .

Comparison with Structural Analogs

Substituted Phenyl Ethanones

Key Observations :

- The target compound’s methoxy and methyl groups reduce crystallinity compared to hydroxy-substituted analogs, lowering melting points (e.g., 112–127°C for hydroxy derivatives vs. unreported for the target) .

- Nitro groups enhance electrophilic reactivity, but steric hindrance from methyl and methoxy groups may limit reaction sites .

Heterocyclic Analogs

Key Observations :

Halogen-Substituted Derivatives

Key Observations :

- Iodine’s polarizability enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone, with CAS number 683274-75-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its mechanism of action.

- Molecular Formula : C10H9BrClNO4

- Molar Mass : 322.54 g/mol

- Density : 1.627 g/cm³ (predicted)

- Boiling Point : 384.5 °C (predicted)

Antibacterial Activity

The antibacterial properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone have been evaluated against various bacterial strains. Studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 7.8 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound's structure, particularly the presence of halogen and nitro groups, plays a significant role in enhancing its antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Fungicidal Concentration (MFC) |

|---|---|

| Candida albicans | 16.69 µg/mL |

| Aspergillus niger | 22.5 µg/mL |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes, leading to cell lysis .

The biological activity of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone can be explained through its interaction with bacterial and fungal cell structures. The nitro group is known to participate in redox reactions that can generate reactive oxygen species (ROS), which are detrimental to microbial cells. Additionally, halogen substitutions enhance lipophilicity, allowing better penetration into microbial membranes .

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various synthesized compounds similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone. The results indicated that compounds with similar structural features exhibited MIC values comparable to established antibiotics like ciprofloxacin . -

Antifungal Activity Assessment :

Another investigation focused on antifungal activities against Candida albicans. The study found that the compound displayed significant antifungal activity with an MFC value that indicates effective inhibition of fungal growth .

Q & A

Q. How can the structural identity of 2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone be confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR):

- H NMR can identify substituents via chemical shifts. For example, methoxy (-OCH) groups typically resonate at ~3.8–4.0 ppm, while aromatic protons in nitro-substituted phenyl rings appear downfield (e.g., 7.5–8.5 ppm). The methyl group at position 4 may show a singlet near 2.3 ppm.

- C NMR distinguishes carbonyl (C=O) carbons (~190–200 ppm) and brominated carbons (~30–40 ppm for C-Br).

- Mass Spectrometry (MS):

- Infrared (IR) Spectroscopy:

- Stretching vibrations for nitro (-NO) appear at ~1520 and 1350 cm, while C=O stretches occur near 1680 cm.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in a dark, airtight container at 2–8°C to prevent photodegradation of the nitro and bromo groups.

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone or methoxy groups.

- Avoid contact with strong oxidizers or bases, which may induce decomposition (e.g., nitro group reduction or Br elimination) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- Spill Management:

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration step be addressed during synthesis?

Methodological Answer: The nitro group at position 3 is critical for biological activity (e.g., fungicidal applications). To minimize competing substitution:

- Reaction Conditions:

- Monitoring:

- Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 2-nitro isomers.

Q. What analytical techniques are suitable for identifying degradation products under acidic conditions?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS):

- Use reverse-phase LC (e.g., 70:30 acetonitrile/0.1% formic acid) coupled with electrospray ionization (ESI-MS) to detect hydrolyzed products (e.g., carboxylic acid derivatives from ketone hydrolysis).

- Gas Chromatography (GC-MS):

- X-ray Crystallography:

Q. How can reaction yields be optimized in bromoacetylation steps?

Methodological Answer:

- Catalyst Selection:

- Use Lewis acids (e.g., AlCl) to activate the acetylating agent (e.g., bromoacetyl bromide) and enhance electrophilicity.

- Solvent Optimization:

- Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility while minimizing side reactions.

- Stoichiometry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.